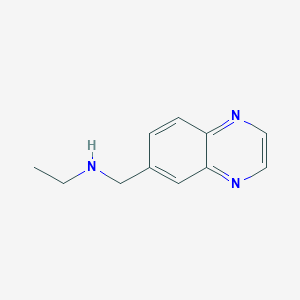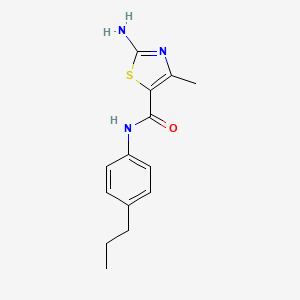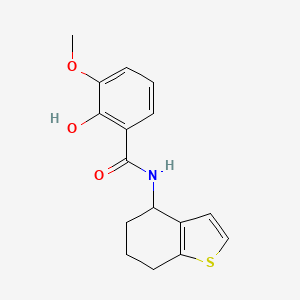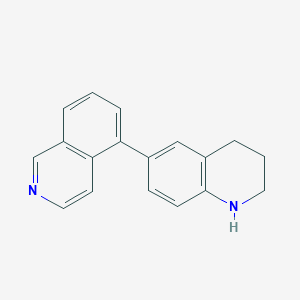
N-(quinoxalin-6-ylmethyl)ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(quinoxalin-6-ylmethyl)ethanamine, also known as QMEA, is a chemical compound that has gained attention in the scientific research community for its potential applications in various fields. QMEA is a derivative of quinoxaline, which is a heterocyclic compound that has been extensively studied due to its diverse biological activities.
作用机制
The mechanism of action of N-(quinoxalin-6-ylmethyl)ethanamine is not fully understood. However, it has been suggested that it may act by modulating various signaling pathways in cells. For example, N-(quinoxalin-6-ylmethyl)ethanamine has been shown to inhibit the activation of the NF-kappaB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects
N-(quinoxalin-6-ylmethyl)ethanamine has been shown to have various biochemical and physiological effects. In animal models, N-(quinoxalin-6-ylmethyl)ethanamine has been shown to increase levels of antioxidant enzymes, such as superoxide dismutase and catalase, which protect cells from oxidative stress. N-(quinoxalin-6-ylmethyl)ethanamine has also been shown to decrease levels of inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in inflammation and cancer progression.
实验室实验的优点和局限性
One advantage of using N-(quinoxalin-6-ylmethyl)ethanamine in lab experiments is its high purity and yield. This allows for accurate and reproducible results. However, one limitation is that the mechanism of action of N-(quinoxalin-6-ylmethyl)ethanamine is not fully understood, which may make it difficult to interpret results.
未来方向
There are several future directions for research on N-(quinoxalin-6-ylmethyl)ethanamine. One area of research is in the development of N-(quinoxalin-6-ylmethyl)ethanamine derivatives with improved potency and selectivity. Another area of research is in the exploration of the therapeutic potential of N-(quinoxalin-6-ylmethyl)ethanamine in various diseases, such as neurodegenerative diseases and cancer. Additionally, more research is needed to fully understand the mechanism of action of N-(quinoxalin-6-ylmethyl)ethanamine and its potential applications in various fields of scientific research.
Conclusion
In conclusion, N-(quinoxalin-6-ylmethyl)ethanamine is a chemical compound that has gained attention in the scientific research community for its potential applications in various fields. Its synthesis method is well-established, and it has been studied for its potential neuroprotective and anti-cancer properties. While the mechanism of action of N-(quinoxalin-6-ylmethyl)ethanamine is not fully understood, it has been shown to have various biochemical and physiological effects. Future research on N-(quinoxalin-6-ylmethyl)ethanamine may lead to the development of new therapies for various diseases.
合成方法
The synthesis of N-(quinoxalin-6-ylmethyl)ethanamine involves the reaction of 6-bromoquinoxaline with ethylenediamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through column chromatography to obtain pure N-(quinoxalin-6-ylmethyl)ethanamine. This method has been reported to yield N-(quinoxalin-6-ylmethyl)ethanamine in high purity and yield.
科学研究应用
N-(quinoxalin-6-ylmethyl)ethanamine has been studied for its potential applications in various fields of scientific research. One of the main areas of research is in the field of neuroscience. N-(quinoxalin-6-ylmethyl)ethanamine has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been suggested that N-(quinoxalin-6-ylmethyl)ethanamine may act by inhibiting the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease.
N-(quinoxalin-6-ylmethyl)ethanamine has also been studied for its potential anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including lung cancer, breast cancer, and colon cancer. It has been suggested that N-(quinoxalin-6-ylmethyl)ethanamine may act by inducing apoptosis, or programmed cell death, in cancer cells.
属性
IUPAC Name |
N-(quinoxalin-6-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-2-12-8-9-3-4-10-11(7-9)14-6-5-13-10/h3-7,12H,2,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXYKPTBTDRETGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC2=NC=CN=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(3-Bromobenzoyl)-1,4-diazepan-1-yl]acetic acid](/img/structure/B7568122.png)
![2-[4-[(5-Chlorothiophen-2-yl)methyl]-1,4-diazepan-1-yl]acetic acid](/img/structure/B7568137.png)
![3-amino-N-[(4-propan-2-ylphenyl)methyl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B7568143.png)
![2-[4-(5-Ethylthiophene-2-carbonyl)-1,4-diazepan-1-yl]acetic acid](/img/structure/B7568151.png)

![3-[2,3-dihydro-1H-inden-5-ylsulfonyl(ethyl)amino]butanoic acid](/img/structure/B7568161.png)
![3-[(4-Chloro-2-methoxyphenyl)sulfonyl-ethylamino]-2-methylpropanoic acid](/img/structure/B7568164.png)
![3-[Ethyl-(2-methoxy-5-methylphenyl)sulfonylamino]butanoic acid](/img/structure/B7568170.png)
![3-[(3-Chloro-4-methoxyphenyl)sulfonyl-ethylamino]butanoic acid](/img/structure/B7568174.png)



